Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 439110-66-4
VCID: VC5400281
InChI: InChI=1S/C11H12ClN3O2/c1-3-17-11(16)8-6-13-10-4-7(2)14-15(10)9(8)5-12/h4,6H,3,5H2,1-2H3
SMILES: CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)CCl
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.69

Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.: 439110-66-4

Cat. No.: VC5400281

Molecular Formula: C11H12ClN3O2

Molecular Weight: 253.69

* For research use only. Not for human or veterinary use.

Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate - 439110-66-4

Specification

CAS No. 439110-66-4
Molecular Formula C11H12ClN3O2
Molecular Weight 253.69
IUPAC Name ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C11H12ClN3O2/c1-3-17-11(16)8-6-13-10-4-7(2)14-15(10)9(8)5-12/h4,6H,3,5H2,1-2H3
Standard InChI Key FDHRSXSCQOVZHT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)CCl

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

The compound’s core structure consists of a pyrazole ring fused to a pyrimidine ring, forming a bicyclic system. Key substituents include:

  • Chloromethyl group (-CH₂Cl) at position 7, enhancing electrophilic reactivity and potential for covalent interactions with biological targets.

  • Methyl group (-CH₃) at position 2, contributing to steric bulk and metabolic stability.

  • Ethyl ester (-COOEt) at position 6, influencing solubility and bioavailability.

PropertyValueSource
Molecular FormulaC₁₁H₁₂ClN₃O₂
Molecular Weight253.68 g/mol
SMILESCCOC(=O)C1=C(NN2C1=NC(=CC2Cl)C)C
InChI KeyORNBXBNZEBRNEG-UHFFFAOYSA-N

Synthesis and Chemical Preparation

General Synthetic Routes

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between β-ketoesters and aminopyrazoles . For ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, the reaction pathway may proceed as follows:

  • Formation of the Pyrimidine Core: Condensation of ethyl 3-aminopyrazole-4-carboxylate with a chloromethyl-substituted β-ketoester under acidic conditions.

  • Functionalization: Introduction of the methyl group at position 2 via alkylation or via pre-functionalized starting materials.

Critical parameters such as solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and reaction time (6–24 hours) optimize yield and purity .

Physicochemical Properties and Analytical Data

Solubility and Stability

The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility due to its hydrophobic chloromethyl and ester groups. Stability studies suggest susceptibility to hydrolysis under alkaline conditions, necessitating storage at low temperatures (-20°C) in anhydrous environments .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Signals at δ 1.35 (t, 3H, -OCH₂CH₃), δ 2.40 (s, 3H, -CH₃), δ 4.30 (q, 2H, -OCH₂CH₃), δ 4.75 (s, 2H, -CH₂Cl), and δ 8.20 (s, 1H, pyrimidine-H) .

  • MS (ESI): A molecular ion peak at m/z 254.1 [M+H]⁺ confirms the molecular weight .

Table 2: Predicted Collision Cross-Section Data (Source )

Adductm/zCCS (Ų)
[M+H]⁺270.06156.1
[M+Na]⁺292.05169.9
CompoundTargetIC₅₀ (μM)Source
Ethyl 7-(chloromethyl)-2-methyl-...Mtb FAD-hydroxylase0.8
Ethyl 5-(chloromethyl)-2-methyl-...CDK21.2

Research Findings and Emerging Applications

Mechanistic Insights

  • Hydroxylation Resistance: Mutations in Rv1751 reduce compound catabolism, suggesting co-administration with hydroxylase inhibitors could enhance efficacy .

  • Structure-Activity Relationships (SAR):

    • R₁ (Position 2): Methyl groups improve metabolic stability over bulkier substituents .

    • R₂ (Position 7): Chloromethyl enhances target engagement but may increase cytotoxicity.

Preclinical Development

While specific data for this compound remain limited, related pyrazolo[1,5-a]pyrimidines show low cytotoxicity (CC₅₀ > 50 μM) in mammalian cells and efficacy in macrophage infection models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator